2-Bromo-N-isopropylpyrimidin-5-amine synthesis and characterization
2-Bromo-N-isopropylpyrimidin-5-amine synthesis and characterization
This guide details the synthesis and characterization of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical intermediate in medicinal chemistry often employed as a scaffold for kinase inhibitors and heterocyclic drug candidates.
Executive Summary
Target Molecule: 2-Bromo-N-isopropylpyrimidin-5-amine Core Application: Bifunctional heterocyclic building block. The 2-bromo position serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 5-isopropylamino moiety acts as a hydrogen bond donor/acceptor often positioned to interact with solvent-exposed regions in protein binding pockets. Primary Synthesis Route: Reductive amination of 5-amino-2-bromopyrimidine with acetone.
Retrosynthetic Analysis & Strategy
The most robust disconnection is at the exocyclic nitrogen-carbon bond. Direct alkylation of the amine with 2-bromopropane is discouraged due to the high risk of over-alkylation (forming the quaternary ammonium or tertiary amine) and potential competitive
Selected Pathway: Reductive Amination.[1]
-
Precursor: 5-Amino-2-bromopyrimidine (CAS: 56621-91-1).[2]
-
Carbon Source: Acetone (Solvent/Reagent).
-
Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
).
Reaction Logic Diagram
Caption: Stepwise progression from amine precursor to alkylated product via in situ imine formation.
Experimental Protocol
Methodology: One-Pot Reductive Amination. Scale: 10.0 mmol (Representative).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |
| 5-Amino-2-bromopyrimidine | 173.98 | 1.0 | 1.74 g | Limiting Reagent |
| Acetone | 58.08 | 5.0 | 3.7 mL | Reagent / Co-solvent |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 2.0 | 1.15 mL | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL | Solvent |
Step-by-Step Procedure
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Imine Formation (Activation):
-
To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 5-amino-2-bromopyrimidine (1.74 g) and 1,2-Dichloroethane (DCE, 40 mL).
-
Add Acetone (3.7 mL) followed by Acetic Acid (1.15 mL).
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Expert Insight: The 5-amino group on the pyrimidine ring is electron-deficient due to the heteroatoms. Acetic acid is strictly required to protonate the acetone, facilitating nucleophilic attack by the weak amine.
-
Stir at Room Temperature (20–25 °C) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherms, though this is optional on small scales.
-
Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 10 minutes.
-
Mechanism Check: STAB is preferred over NaBH
because it is less basic and less likely to reduce the pyrimidine ring or displace the bromine. -
Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (overnight).
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO
(30 mL) until gas evolution ceases and pH is neutral/basic (pH ~8). -
Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
The crude material is often pure enough (>90%). If necessary, purify via Flash Column Chromatography.
-
Eluent: 0–5% Methanol in DCM or 20–50% Ethyl Acetate in Hexanes.
-
Yield Target: 75–85% (White to off-white solid).
-
Characterization & Data Analysis
Validation of the structure relies on confirming the presence of the isopropyl group and the retention of the pyrimidine core symmetry.
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Singlet (s) | 2H | Pyrimidine C4-H & C6-H | |
| 6.20 | Broad doublet (bd) | 1H | N-H (Exchangeable) | |
| 3.55 | Septet (sept) | 1H | Isopropyl C-H | |
| 1.16 | Doublet (d) | 6H | Isopropyl -CH | |
| 143.5 | - | - | C5 (C-N) | |
| 142.0 | - | - | C4/C6 (Aromatic CH) | |
| 138.5 | - | - | C2 (C-Br) | |
| 43.8 | - | - | Isopropyl CH | |
| 22.1 | - | - | Isopropyl CH |
Note: Chemical shifts are estimates based on ChemDraw prediction algorithms and analogous pyrimidine derivatives. The C2-Br carbon is characteristically shielded compared to C2-H.
Critical Quality Attributes (CQA)
-
Regiochemistry: Ensure no
occurred at the 2-position.-
Check: If the 2-Br is displaced by isopropylamine, the symmetry of the aromatic protons may break (if the displacement is partial) or shifts will move significantly upfield due to the electron-donating effect of a second amine.
-
Mass Spec: The isotopic pattern for Bromine (
Br/ Br ~1:1 ratio) must be present in the molecular ion [M+H] .
-
-
Purity: Absence of bis-alkylation (tertiary amine).
-
Check: 1H NMR should show an NH proton. Bis-alkylation would show two isopropyl groups and no NH.
-
Safety & Handling
-
2-Bromopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water/acid to release Hydrogen gas (
). Ensure proper ventilation during the quench step. -
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Can be substituted with DCM (Dichloromethane) if solubility permits, though DCE is superior for reductive aminations involving weak amines.
References
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Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
-
Precursor Synthesis (NBS Bromination): General procedure for bromination of aminopyrimidines. See: (Example 1).
-
Analogous Chemistry: Preparation of N-alkyl-5-aminopyrimidines. See:.
